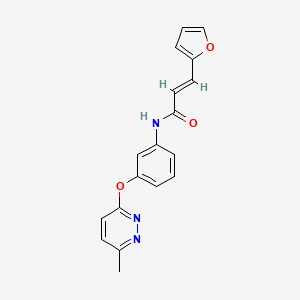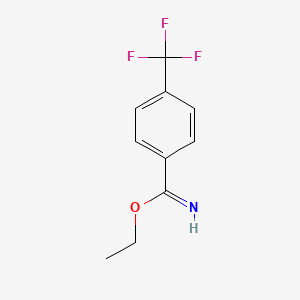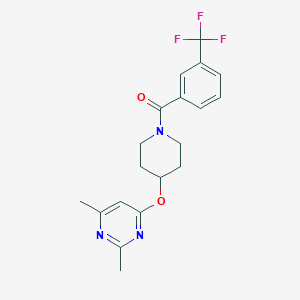
9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboximide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboximide” is a chemical compound with the linear formula C18H13NO2 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich . This compound has been used in studies comparing the host behaviour of roof-shaped compounds .
Molecular Structure Analysis
The molecular structure of “this compound” is derived from the polycyclic aromatic hydrocarbon anthracene . The compound forms complexes with various solvents, except for ethylbenzene (EB), where no inclusion occurred .Scientific Research Applications
Polymer Modification and Physical Properties
9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboximide and its derivatives have been utilized in modifying the physical properties of polyesters like poly(ethylene terephthalate). Notably, these modifications can significantly enhance the glass transition temperatures of the polyesters (Klanderman & Faber, 1968).
Synthesis and Structural Characterization
This compound has been synthesized in various forms, such as N-(4-methylsulfonamido-3-phenoxyphenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide, and characterized through techniques like IR, 1H and 13C NMR, mass spectral analysis, and elemental analysis. This provides valuable insights into its structural properties (Kankanala et al., 2011).
Crystal Structure and Hydrogen Bonding
Studies on compounds like 17-Hydroxy-1,8-dimethyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione, which include this compound, have revealed unique crystal structures. These studies show how molecules are linked via hydrogen bonds to form chains and a three-dimensional structure (Mirosław et al., 2012).
Application in Polymer Synthesis
This compound has been instrumental in synthesizing novel polyamides with excellent solubility, thermal stability, and glass transition temperatures. Its utility in rapid polyamidation reactions under microwave irradiation highlights its potential in efficient and eco-friendly polymer synthesis (Rafiee, 2015).
Stereo-Specific Synthesis
The compound has been utilized in stereo-specific synthesis processes. This is important for creating compounds with specific molecular orientations, which can be crucial in various chemical and pharmaceutical applications (Sanhes et al., 2008).
Corrosion Inhibition
Recent research has explored the use of derivatives like N′11,N′12-bis((Z)-4-hydroxybenzylidene)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarbohydrazide as potential corrosion inhibitors. This application is crucial for protecting materials in harsh environmental conditions (Abdallah et al., 2022).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO2/c20-17-15-13-9-5-1-2-6-10(9)14(16(15)18(21)19-17)12-8-4-3-7-11(12)13/h1-8,13-16H,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCDJJOTDGAXEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

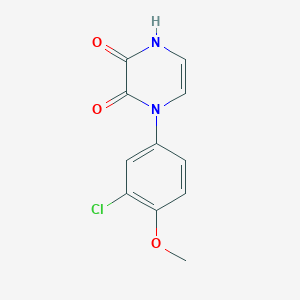
![N-(3-(dimethylamino)propyl)-4-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2478396.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-phenoxypropanamide](/img/structure/B2478397.png)

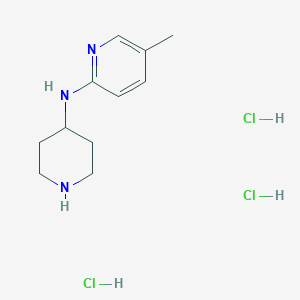
![(4-((4-chlorobenzyl)thio)-2-(2-chlorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2478400.png)
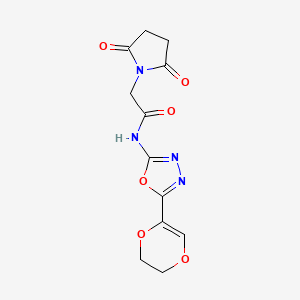
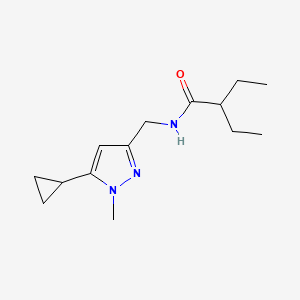
![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methoxybenzyl)propanamide](/img/structure/B2478406.png)
